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molecular formula C15H15BrN2O3 B8468822 6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid

6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid

Cat. No. B8468822
M. Wt: 351.19 g/mol
InChI Key: SGHUNIAWARINMU-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

On a larger scale, 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylic acid (2011 g, (2005 g active), 5.71 mol) was added to the vessel with DMF (18.2 L). Triethylamine (4.7 L, 33.72 mol) was added with an endotherm observed from 21-18° C. Diphenyl phosphorazidate (1600 mL, 7.42 mol) was added over 10 minutes with an observed exotherm from 21° C. to 23° C. over the addition. The exotherm continued with the batch reaching 55° C. after 1 h (jacket held at 30° C.) with gas evolution. The reaction initially went into solution with a precipitate then forming after ˜30 minutes. Once the temperature had stabilised the batch was analysed by HPLC showing consumption of starting material and 99% product. The batch was heated to 60° C. for h with HPLC again indicating consumption of starting material and 98% product. The batch was concentrated in vacuo to a minimum volume (˜3 volumes) and the residue added to water (17 L) rinsing in with a further portion of water (10 L). The mixture was slurried for 1 h and filtered, washing with water (2×17 L). The solid was then returned to the vessel and slurried in sat. NaHCO3 solution (10 L) and MeOH (495 ml) for 1 h. The solid was collected by filtration, washing with water (2×3.5 L) and then oven dried in vacuo at 40° C. for 116 h to obtain 2023 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2011 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 L
Type
solvent
Reaction Step One
Quantity
4.7 L
Type
reactant
Reaction Step Two
Name
Diphenyl phosphorazidate
Quantity
1600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6](C(O)=O)=[C:5]2[NH:15][CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C([N:24]([CH2:27]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:30]C1C=CC=CC=1>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[NH:24][C:27](=[O:30])[N:15]([CH:16]4[CH2:17][CH2:18][O:19][CH2:20][CH2:21]4)[C:5]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2011 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)O)NC1CCOCC1
Name
Quantity
18.2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.7 L
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Diphenyl phosphorazidate
Quantity
1600 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
observed from 21-18° C
CUSTOM
Type
CUSTOM
Details
(jacket held at 30° C.)
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
then forming after ˜30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
consumption of starting material and 99% product
CUSTOM
Type
CUSTOM
Details
consumption of starting material and 98% product
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated in vacuo to a minimum volume (˜3 volumes)
ADDITION
Type
ADDITION
Details
the residue added to water (17 L)
WASH
Type
WASH
Details
rinsing in with a further portion of water (10 L)
WAIT
Type
WAIT
Details
The mixture was slurried for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with water (2×17 L)
WAIT
Type
WAIT
Details
MeOH (495 ml) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washing with water (2×3.5 L)
CUSTOM
Type
CUSTOM
Details
oven dried in vacuo at 40° C. for 116 h
Duration
116 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)NC(N3C3CCOCC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2023 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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